molecular formula C41H50N2O10 B12728015 [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 139894-38-5

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B12728015
CAS No.: 139894-38-5
M. Wt: 730.8 g/mol
InChI Key: MFXHXQLXZOHICF-PMAJRURASA-N
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Description

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indeno-pyrrol moiety with a carbamic acid derivative and a butanedioic acid derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves multiple steps, including the formation of the indeno-pyrrol core, the attachment of the carbamic acid group, and the esterification with butanedioic acid derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound may be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways .

Medicine

Its unique structure and reactivity make it a promising candidate for the development of new therapeutic agents .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno-pyrrol derivatives and carbamic acid derivatives. Examples include:

Uniqueness

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

139894-38-5

Molecular Formula

C41H50N2O10

Molecular Weight

730.8 g/mol

IUPAC Name

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C21H32N2O2.C20H18O8/c1-4-6-7-8-16(5-2)23(20(24)25)17-10-9-15-13-19-21(3,11-12-22-19)18(15)14-17;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h9-10,14,16,19,22H,4-8,11-13H2,1-3H3,(H,24,25);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t16?,19-,21+;15-,16-/m11/s1

InChI Key

MFXHXQLXZOHICF-PMAJRURASA-N

Isomeric SMILES

CCCCCC(CC)N(C1=CC2=C(C[C@@H]3[C@]2(CCN3)C)C=C1)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CCCCCC(CC)N(C1=CC2=C(CC3C2(CCN3)C)C=C1)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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